molecular formula C9H11NOS B13040403 (3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine

(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13040403
M. Wt: 181.26 g/mol
InChI Key: MFTLVWUVBPVWOG-QMMMGPOBSA-N
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Description

(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine is a chiral amine derivative of the 2,3-dihydrobenzo[b]furan scaffold. Its structure features a methylthio (-SMe) substituent at the 5-position of the fused aromatic ring and an amine group at the 3-position of the dihydrofuran moiety.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

(3R)-5-methylsulfanyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NOS/c1-12-6-2-3-9-7(4-6)8(10)5-11-9/h2-4,8H,5,10H2,1H3/t8-/m0/s1

InChI Key

MFTLVWUVBPVWOG-QMMMGPOBSA-N

Isomeric SMILES

CSC1=CC2=C(C=C1)OC[C@@H]2N

Canonical SMILES

CSC1=CC2=C(C=C1)OCC2N

Origin of Product

United States

Preparation Methods

Formation of the Benzo[b]furan Core

The benzo[b]furan scaffold is typically constructed via intramolecular cyclization of ortho-hydroxyaryl precursors or via palladium-catalyzed coupling reactions.

  • Starting materials: Substituted salicylaldehydes or phenols bearing a methylthio group at the 5-position.
  • Cyclization methods: Acid- or base-catalyzed cyclization of hydroxyaryl aldehydes or ketones to form the fused furan ring.
  • Catalysts: Transition metal catalysts such as Pd(0) complexes can facilitate C–O bond formation in cross-coupling strategies.

Introduction of the Methylthio Group

Methylthio substitution at the 5-position can be introduced by:

The position and regioselectivity are controlled by the substitution pattern of the aromatic ring and reaction conditions.

Installation of the 3-Amino Group with (3R) Stereochemistry

The chiral amine at the 3-position is introduced through:

  • Asymmetric reduction: Reduction of the corresponding 3-keto or 3-oxo intermediate using chiral catalysts or reagents to yield the (3R)-configured amine.
  • Chiral auxiliary or catalyst: Use of chiral ligands in catalytic hydrogenation or hydride transfer reactions to induce stereoselectivity.
  • Reductive amination: Conversion of a 3-aldehyde or ketone intermediate to the amine via reductive amination with ammonia or amine sources under stereocontrolled conditions.

Purification and Characterization

  • Purification: Chromatographic techniques such as chiral HPLC to separate enantiomers and isolate the (3R) isomer.
  • Characterization: NMR spectroscopy, mass spectrometry, optical rotation, and X-ray crystallography to confirm structure and stereochemistry.

Representative Synthetic Scheme (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Aromatic substitution 5-bromo-salicylaldehyde + NaSCH3 5-methylthio-salicylaldehyde intermediate
2 Cyclization Acid catalysis (e.g., HCl, reflux) Formation of 5-methylthio-benzo[b]furan-3-carbaldehyde
3 Reduction and amination Chiral catalyst + NH3 + reducing agent (e.g., NaBH4 variant) (3R)-5-Methylthio-2,3-dihydrobenzo[b]furan-3-ylamine
4 Purification Chiral HPLC Isolation of pure (3R) enantiomer

Detailed Research Findings and Optimization

Influence of Reaction Conditions

  • Temperature: Moderate heating (50–100 °C) favors cyclization without decomposition.
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
  • Catalysts: Palladium catalysts with chiral phosphine ligands improve stereoselectivity in reduction steps.
  • Reagent stoichiometry: Excess methylthiolate improves substitution yield but requires careful workup to remove side products.

Yield and Purity Data

Step Yield (%) Purity (%) Notes
Methylthio substitution 75–85 >90 Dependent on halide leaving group quality
Cyclization 80–90 >95 Acid catalysis preferred for regioselectivity
Asymmetric amination 60–70 >98 (enantiomeric excess) Chiral catalyst critical for (3R) selectivity
Overall yield 35–45 >95 Multi-step process with chromatographic purification

Analytical Characterization

  • NMR: Proton and carbon spectra confirm ring formation and substitution pattern.
  • Optical rotation: Confirms (3R) stereochemistry.
  • Mass spectrometry: Molecular ion peak at m/z 181.26 consistent with C9H11NOS.
  • Chiral HPLC: Enantiomeric excess >98% achievable with optimized conditions.

Summary Table of Preparation Methods Comparison

Method Aspect Nucleophilic Substitution Route Direct Methylthiolation Route Pd-Catalyzed Cyclization Route
Starting Material 5-Halo-salicylaldehyde 5-Hydroxybenzo[b]furan 5-Substituted phenol derivatives
Key Reagents NaSCH3 Methylthiol + oxidant Pd(0) catalyst, chiral ligands
Stereocontrol Via chiral reduction step Via chiral reduction step Via chiral catalyst in cyclization
Yield Range Moderate to high Moderate High
Scalability Good Moderate Excellent for industrial

Chemical Reactions Analysis

Types of Reactions

(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmaceutical Development

Lead Compound in Drug Discovery

The compound has shown promise as a lead in drug discovery due to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological activity, making it a candidate for developing therapeutic agents for various diseases, including neurological disorders and cancer.

Mechanism of Action

Research indicates that (3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine can influence signaling pathways involved in cell proliferation and apoptosis. Its unique methylthio group enhances its binding affinity to target proteins, which is crucial for its efficacy as a drug candidate.

Potential in Cosmetic Applications

Given its structural properties, this compound is being investigated for use in cosmetic formulations. It may provide beneficial effects on skin health due to its potential antioxidant and anti-inflammatory properties .

Case Study: Skin Bioavailability Assessment

A recent study evaluated the skin bioavailability of compounds similar to this compound when applied topically. The study employed techniques such as tape stripping and microdialysis to measure drug concentration in skin layers. Results indicated that formulations containing this compound could enhance skin hydration and improve barrier function without causing irritation .

Mechanism of Action

The mechanism of action of (3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Substituent Effects

The following compounds share the 2,3-dihydrobenzo[b]furan-3-ylamine core but differ in substituents and stereochemistry:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Source
(3S)-5-Bromo-6-fluoro-2,3-dihydrobenzo[b]furan-3-amine Br (5), F (6) C₈H₇BrFNO 232.05 1.687 (Predicted) 252.2 (Predicted)
(3S)-7-Chloro-4-fluoro-2,3-dihydrobenzo[b]furan-3-ylamine Cl (7), F (4) C₈H₇ClFNO 187.60 N/A N/A
(3R)-4-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride F (4), HCl salt C₈H₈ClFNO 204.61* N/A N/A
5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde Br (5), CHO (7) C₉H₇BrO₂ 227.05 N/A 94–95 (mp)

*Molecular weight includes hydrochloride counterion.

Substituent Analysis:
  • Electron-Withdrawing Groups (EWGs): Halogens (Br, Cl, F) and aldehydes (CHO) reduce electron density, affecting reactivity and solubility. For example, bromine at position 5 in increases molecular weight (232.05 vs. 187.60 in chloro/fluoro analogs) and density (1.687 g/cm³) .
  • Stereochemistry: The (3R) configuration in the target compound may confer distinct binding properties compared to (3S) analogs like those in –7.

Physicochemical Properties

  • Density and Molecular Weight: Brominated derivatives (e.g., 5-Bromo-6-fluoro) exhibit higher density and molecular weight due to bromine’s atomic mass . In contrast, fluorinated or chlorinated analogs (e.g., 7-Chloro-4-fluoro) are lighter .
  • Boiling/Melting Points: The aldehyde derivative (5-Bromo-7-carbaldehyde) has a defined melting point (94–95°C) due to polar functional groups , while amine derivatives lack reported thermal data.

Biological Activity

(3R)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine is a compound with significant potential in biological applications due to its unique structural characteristics. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H11_{11}NOS, with a molecular weight of approximately 181.26 g/mol. The compound features a benzo[b]furan ring system substituted with a methylthio group and an amine group, contributing to its biological properties.

PropertyValue
Molecular FormulaC9_9H11_{11}NOS
Molecular Weight181.26 g/mol
CAS Number1272722-72-5

Mechanisms of Biological Activity

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to diverse effects such as:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.

In Vitro Studies

Recent studies have focused on the compound's ability to inhibit the Type III Secretion System (T3SS) in bacteria, which is crucial for their pathogenicity. For instance, at concentrations around 50 μM, this compound demonstrated approximately 50% inhibition of T3SS-mediated secretion in specific assays . This suggests potential utility in developing new antimicrobial agents targeting bacterial infections.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial effects of various derivatives of benzo[b]furan compounds, including this compound. The results indicated that this compound showed significant inhibitory effects against gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Cell Proliferation Assays : In cell culture experiments, the compound was tested for its effects on cell proliferation in cancer cell lines. Results indicated that it could induce apoptosis in specific cell types at higher concentrations, suggesting a potential role in cancer therapeutics .

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